molecular formula C15H16N4OS3 B2872907 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 450349-00-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2872907
CAS No.: 450349-00-5
M. Wt: 364.5
InChI Key: MAGINWOBQLDQMQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-indole , which is a heterocyclic compound . It also contains a 1,3,4-thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen .


Molecular Structure Analysis

The compound contains an indole ring and a thiadiazole ring, both of which are aromatic and contribute to the compound’s stability . The sulfur atoms in the thiadiazole ring and the ethylthio group likely contribute to the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of aromatic rings and sulfur atoms, this compound is likely to be relatively stable and may have a relatively high boiling point .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) describes the synthesis of various heterocycles, including derivatives of thiadiazole, for use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This work underscores the utility of thiadiazole derivatives in developing agricultural chemicals to protect crops from pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Potential

Çevik et al. (2020) focused on synthesizing novel 1,3,4-thiadiazole derivatives and investigating their anticancer activities. The study highlights the potential of these compounds in offering therapeutic benefits against cancer, with specific derivatives showing promise in cytotoxicity against cancer cell lines (Çevik, Osmaniye, Levent, Sağlık, Çavușoğlu, Karaduman, Özkay, & Kaplancıklı, 2020).

Glutaminase Inhibitors

Shukla et al. (2012) explored the synthesis of BPTES analogs, including thiadiazole derivatives, as glutaminase inhibitors. These compounds have been evaluated for their potential in cancer therapy, particularly in targeting the metabolism of cancer cells (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Molecular Modeling and Anticancer Screening

Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds for anticancer evaluation. This research provides insights into the design of new anticancer agents leveraging the structural features of thiadiazole derivatives (Abu-Melha, 2021).

Antimicrobial and Antifungal Applications

Research by El-Sayed and Shaldom (2015) on the synthesis of 5-pentadecyl-1,3,4-thiadiazol-2-amine derivatives for antimicrobial and surface activities demonstrates the broad spectrum of applications for thiadiazole compounds, including as nonionic surface active agents with potential in combating microbial resistance (El-Sayed & Shaldom, 2015).

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. If it has biological activity, it could be studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS3/c1-3-21-15-18-17-14(23-15)16-13(20)9-22-12-8-19(2)11-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGINWOBQLDQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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